molecular formula C23H20N4O3 B2835267 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide CAS No. 921776-00-3

2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide

Cat. No.: B2835267
CAS No.: 921776-00-3
M. Wt: 400.438
InChI Key: QJPLHOSUFDNCSD-UHFFFAOYSA-N
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Description

2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrido[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Mechanism of Action

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidines have been found to interact with various targets, including the calcium/calmodulin-dependent protein kinase type ii subunit gamma .

Biochemical Pathways

Similar compounds have been found to inhibit certain pathways in mycobacteria , suggesting that this compound may also interact with similar pathways.

Pharmacokinetics

The molecular weight of a similar compound, c25h24n2os2, is 432611 , which may influence its bioavailability and pharmacokinetics.

Result of Action

Similar compounds have shown high activity against certain cell lines , suggesting that this compound may also have potent effects.

Preparation Methods

The synthesis of 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the reaction of 4-methylbenzylamine with a suitable pyrimidine derivative, followed by acylation with phenylacetyl chloride. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the process .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide include other pyrido[3,2-d]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. For example, derivatives with different substituents on the pyrimidine ring may exhibit varying degrees of anticancer activity or solubility in different solvents .

Properties

CAS No.

921776-00-3

Molecular Formula

C23H20N4O3

Molecular Weight

400.438

IUPAC Name

2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C23H20N4O3/c1-16-9-11-17(12-10-16)14-27-22(29)21-19(8-5-13-24-21)26(23(27)30)15-20(28)25-18-6-3-2-4-7-18/h2-13H,14-15H2,1H3,(H,25,28)

InChI Key

QJPLHOSUFDNCSD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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